![molecular formula C22H21NO4S B14184338 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate CAS No. 834889-06-4](/img/structure/B14184338.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate is an organic compound that features a benzoate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation:
Esterification: The final step involves the esterification of the sulfonamide derivative with benzoic acid under acidic conditions to form the desired benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogens such as chlorine or bromine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products Formed
Nitration: Nitro derivatives of the compound.
Hydrolysis: Benzoic acid and the corresponding alcohol.
Reduction: Amines derived from the sulfonamide group.
Applications De Recherche Scientifique
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzoate ester may also play a role in modulating the compound’s biological activity by affecting its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl acetate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl propionate
- 2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl butyrate
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
834889-06-4 |
|---|---|
Formule moléculaire |
C22H21NO4S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
[2-[(4-methylphenyl)sulfonylamino]-1-phenylethyl] benzoate |
InChI |
InChI=1S/C22H21NO4S/c1-17-12-14-20(15-13-17)28(25,26)23-16-21(18-8-4-2-5-9-18)27-22(24)19-10-6-3-7-11-19/h2-15,21,23H,16H2,1H3 |
Clé InChI |
WRDZGIWVKMUOML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


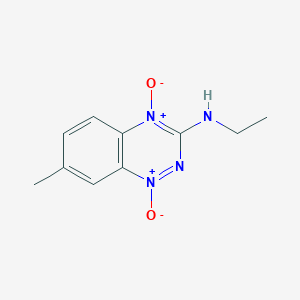
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
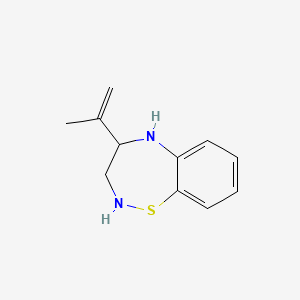

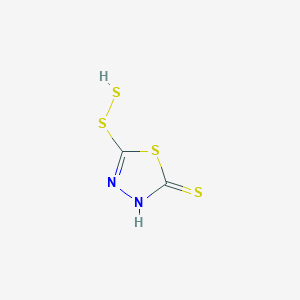

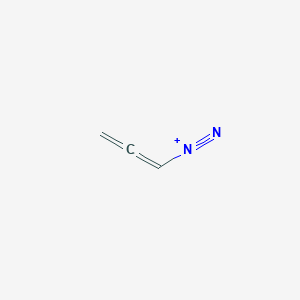
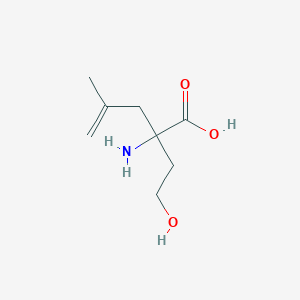
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
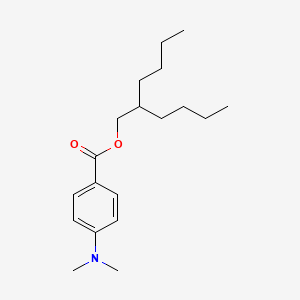
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
